molecular formula C14H18BrNO2 B2709434 tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate CAS No. 597563-17-2

tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate

Cat. No. B2709434
CAS RN: 597563-17-2
M. Wt: 312.207
InChI Key: SOKVNNNOBLWBSY-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 597563-17-2 . It has a molecular weight of 312.21 .


Molecular Structure Analysis

The molecular formula of this compound is C14H18BrNO2 . The InChI Code is 1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis Methodologies and Applications

  • Preparation and Application in Diels-Alder Reactions : The preparation of tert-butyl-based compounds, including those related to tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate, is pivotal for conducting Diels-Alder reactions. These compounds serve as critical intermediates in synthesizing complex cyclic structures, demonstrating their utility in organic synthesis (Padwa, Brodney, & Lynch, 2003).
  • Creation of Spirocyclopropanated Analogues : Research on tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate showcases its transformation into spirocyclopropanated analogues of certain insecticides, highlighting the chemical's versatility in generating agriculturally significant compounds (Brackmann et al., 2005).

Intermediate for Nucleotide Analogs and Other Applications

  • Enantioselective Synthesis of Carbocyclic Analogs : Tert-butyl-based carbamates are utilized in the enantioselective synthesis of carbocyclic analogs of nucleotides, showcasing their importance in the development of novel therapeutic agents (Ober et al., 2004).

Chemical Transformations and Building Blocks

  • As Building Blocks in Organic Synthesis : The versatility of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as building blocks in organic synthesis is highlighted, where they serve as N-(Boc) nitrone equivalents, enabling a range of chemical transformations (Guinchard, Vallée, & Denis, 2005).

Role in CO2 Fixation and Atmospheric Studies

  • Cyclizative Atmospheric CO2 Fixation : Studies demonstrate the capability of tert-butyl-based compounds in cyclizative atmospheric CO2 fixation, contributing to research on environmental sustainability and the development of cyclic carbamates (Takeda et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would depend on the context in which it is used, such as in a chemical reaction or biological system .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a POISON CENTER or doctor/physician if you feel unwell, washing skin thoroughly after handling, removing person to fresh air and keeping comfortable for breathing, and rinsing cautiously with water for several minutes .

Future Directions

The future directions for this compound are not specified in the available resources. Its use would depend on the specific context, such as in chemical synthesis or potential applications in pharmaceuticals or materials science .

properties

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKVNNNOBLWBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate

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